5-Fluoro-N-[2-(4-fluorophenyl)ethyl]-4-methylpyridine-2-carboxamide
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Overview
Description
5-Fluoro-N-[2-(4-fluorophenyl)ethyl]-4-methylpyridine-2-carboxamide is a fluorinated aromatic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of fluorine atoms in its structure imparts unique chemical and biological properties, making it a compound of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N-[2-(4-fluorophenyl)ethyl]-4-methylpyridine-2-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving precursors such as 2-aminopyridine and appropriate aldehydes or ketones.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Amidation Reaction: The carboxamide group is introduced through an amidation reaction involving the corresponding carboxylic acid and an amine, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the fluorinated phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation reagents like bromine (Br2) or chlorination reagents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups on the phenyl ring.
Scientific Research Applications
5-Fluoro-N-[2-(4-fluorophenyl)ethyl]-4-methylpyridine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of 5-Fluoro-N-[2-(4-fluorophenyl)ethyl]-4-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to desired biological effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-N-[2-(4-fluorophenyl)ethyl]-pyridine-2-carboxamide
- 5-Fluoro-N-[2-(4-chlorophenyl)ethyl]-4-methylpyridine-2-carboxamide
- 5-Fluoro-N-[2-(4-methylphenyl)ethyl]-4-methylpyridine-2-carboxamide
Uniqueness
5-Fluoro-N-[2-(4-fluorophenyl)ethyl]-4-methylpyridine-2-carboxamide stands out due to the specific positioning of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of multiple fluorine atoms can enhance its stability and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-fluoro-N-[2-(4-fluorophenyl)ethyl]-4-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O/c1-10-8-14(19-9-13(10)17)15(20)18-7-6-11-2-4-12(16)5-3-11/h2-5,8-9H,6-7H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POIQURDUTUKCNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)NCCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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